molecular formula C14H18N2O B6362889 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one CAS No. 1024535-19-0

3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one

Cat. No. B6362889
CAS RN: 1024535-19-0
M. Wt: 230.31 g/mol
InChI Key: YGVNELURGQHMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one, also known as AMMC, is a compound of interest in both scientific research and laboratory experiments. AMMC is composed of a cyclohexenone ring and an aminophenyl group, and is an important intermediate in the synthesis of various compounds.

Scientific Research Applications

3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one has been used as a reagent in the synthesis of various compounds, including benzimidazoles, indoles, and thiophenes. In drug discovery, 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one has been used to synthesize novel bioactive molecules, such as inhibitors of protein-tyrosine kinases and proteases. In materials science, 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one has been used in the synthesis of nanomaterials and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one is not yet fully understood. However, it is believed that the aminophenyl group of 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one is responsible for its reactivity. The aminophenyl group is thought to act as a nucleophile, attacking the electrophilic carbonyl group of the cyclohexenone ring. This reaction results in the formation of a carbon-nitrogen bond, which is the basis of many of the reactions in which 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one is involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one are not well understood. However, it is believed that 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one may have some effects on the metabolism of certain compounds, such as fatty acids and carbohydrates. It is also possible that 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one may have some effects on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one in laboratory experiments include its low cost, ease of synthesis, and high reactivity. Additionally, 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one is relatively stable and can be stored for long periods of time. The main limitation of using 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one in laboratory experiments is that it is a hazardous material and should be handled with care.

Future Directions

There are many potential future directions for 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and materials science. Additionally, further research into the mechanism of action of 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one could lead to the development of novel synthetic methods. Finally, further research into the synthesis of 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one could lead to the development of more efficient and cost-effective methods.

Synthesis Methods

3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one can be synthesized via a multi-step process starting with the reaction of 4-methylbenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. This reaction results in the formation of the cyclohexenone ring. The next step is the reaction of the cyclohexenone ring with 2-amino-4-methylphenylhydrazine, which results in the formation of the aminophenyl group. Finally, the product can be purified by recrystallization in ethanol.

properties

IUPAC Name

3-(2-amino-4-methylanilino)-5-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-9-3-4-14(13(15)7-9)16-11-5-10(2)6-12(17)8-11/h3-4,7-8,10,16H,5-6,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVNELURGQHMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=C(C=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-EN-1-one

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